molecular formula C5Cl2F4N2 B1626558 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine CAS No. 96819-53-3

2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine

Cat. No.: B1626558
CAS No.: 96819-53-3
M. Wt: 234.96 g/mol
InChI Key: CIHLUYLTNRVKEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine: is a heterocyclic compound that contains both chlorine and fluorine atoms. It is a derivative of pyrimidine, a six-membered ring structure with nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and fluoro groups makes this compound particularly interesting due to their significant impact on the compound’s chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine typically involves the use of uracil as a starting material. The process generally includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed, which may have different biological or chemical properties.

Scientific Research Applications

Chemistry: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells . It is also being studied for its potential use in antiviral and antimicrobial therapies.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to disrupt specific biological pathways in plants and pests makes it an effective component in crop protection products .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In cancer cells, it acts as an antimetabolite, interfering with DNA synthesis and cell division . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and reach its targets more effectively.

Comparison with Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the trifluoromethyl group.

    2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but does not have the fluorine atom at position 5.

Uniqueness: The presence of both fluorine and trifluoromethyl groups in 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent compound in various applications, particularly in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHLUYLTNRVKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539089
Record name 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96819-53-3
Record name 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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